(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
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Overview
Description
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is a volatile apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. These compounds are known for their roles in plant and animal biology, contributing to flavors, aromas, and signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the oxidative cleavage of carotenoids. One common method is through the use of gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase micro-extraction (HS-SPME) techniques . The reaction conditions often include elevated temperatures and specific adsorbent fiber coating chemistries to ensure the stability and accurate quantification of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources such as plants, followed by purification using chromatographic techniques. The optimization of HS-SPME-GC-MS methods has been validated for robust detection and quantification in various plant tissues .
Chemical Reactions Analysis
Types of Reactions
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of carotenoid metabolism and apocarotenoid signaling.
Biology: Investigated for its roles in plant signaling and interactions with pollinators and herbivores.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one include other volatile apocarotenoids such as:
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol
- (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-al
Uniqueness
What sets this compound apart is its specific structure and the unique roles it plays in various biological and industrial contexts. Its ability to act as a signaling molecule and its aromatic properties make it a valuable compound for research and application .
Properties
CAS No. |
3953-35-3 |
---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |
InChI Key |
LTUMRKDLVGQMJU-HSVQFRAPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
boiling_point |
147.00 to 148.00 °C. @ 0.50 mm Hg |
Origin of Product |
United States |
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